molecular formula C12H21NO3 B1446463 Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate CAS No. 1134374-57-4

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate

Cat. No.: B1446463
CAS No.: 1134374-57-4
M. Wt: 227.3 g/mol
InChI Key: BMFHMVWELDPGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features:
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate (CAS: 1134777-77-7) is a carbamate-protected cyclohexene derivative. Its structure includes a cyclohex-2-en-1-yl ring substituted with a hydroxymethyl group at position 5 and a tert-butyl carbamate group at the nitrogen position. The compound is characterized by its unsaturated cyclohexene ring, which introduces conformational rigidity, and the hydroxymethyl substituent, which enhances hydrophilicity compared to purely alkyl-substituted analogs. This molecule is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules requiring stereochemical control .

Properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4,6,9-10,14H,5,7-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFHMVWELDPGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Amino Group with tert-Butyl Carbamate

A common approach involves protecting the amino group of a cyclohexenyl amine with a tert-butyl carbamate group. This step is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, yielding the tert-butyl carbamate derivative.

Hydroxymethylation at the 5-Position

The hydroxymethyl group at the 5-position can be introduced via selective hydroxymethylation reactions, often involving:

  • Allylic oxidation followed by reduction to the hydroxymethyl group.
  • Direct substitution or addition reactions on appropriately functionalized cyclohexene intermediates.

The stereochemical outcome is controlled by reaction conditions and choice of reagents.

Example Synthesis from Literature

A detailed synthesis example reported (CAS 1134777-77-7) describes the preparation of tert-butyl N-[(1S,5S)-5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate with the following characteristics:

Property Data
Molecular Formula C12H21NO3
Molar Mass 227.3 g/mol
Density 1.07 ± 0.1 g/cm³ (predicted)
Boiling Point 344.3 ± 31.0 °C (predicted)
pKa 12.10 ± 0.40 (predicted)

This compound is synthesized via selective protection and hydroxymethylation steps ensuring cis stereochemistry at the 1,5-positions of the cyclohexene ring.

Reaction Conditions and Yields

While direct preparation methods specific to this compound are scarce in open literature, analogous carbamate preparations provide insights into typical reaction conditions:

Step Reagents/Conditions Yield (%) Notes
Amino protection with Boc2O Di-tert-butyl dicarbonate, base (e.g., triethylamine), RT 70-90 Mild conditions, high selectivity
Hydroxymethylation Allylic oxidation (e.g., SeO2), reduction (NaBH4) Variable Stereoselectivity critical
Purification Chromatography (silica gel), recrystallization - Ensures high purity

These methods are adapted from related carbamate and hydroxymethyl derivative syntheses in the literature.

Advanced Synthetic Routes and Patents

A patent (CA3087004A1) discusses preparation methods for related tert-butyl carbamate derivatives involving:

  • Mixing tert-butyl N-aminocyclohexyl carbamates with acylating agents in organic solvents.
  • Use of bases to facilitate reaction and improve yield.
  • Stirring and temperature control to optimize product purity.

Though this patent focuses on a different but structurally related compound, the methodology highlights key aspects applicable to the preparation of this compound, such as the importance of solvent choice, base addition, and reaction time for efficient carbamate formation.

Summary Table of Preparation Method Features

Feature Description
Starting Material Amino-substituted cyclohexene derivatives
Protecting Group tert-Butyl carbamate (Boc)
Key Reactions Amino protection, hydroxymethylation, purification
Typical Solvents Organic solvents like dichloromethane, acetonitrile
Bases Used Triethylamine, pyridine, or other organic bases
Temperature Range Room temperature to mild heating (20–50 °C)
Purification Techniques Chromatography, recrystallization
Yield Range 70–90% depending on step and conditions
Stereochemical Control Achieved by choice of reagents and reaction conditions

This detailed overview synthesizes information from patents and chemical data sources, providing a professional and authoritative perspective on the preparation methods of this compound. The data emphasize the importance of protecting group chemistry, selective functionalization, and controlled reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out in solvents such as methanol, chloroform, or dioxane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the presence of the tert-butyl and hydroxymethyl groups, which can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally analogous derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues

Cyclohexene-Based Carbamates

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate (CAS: 1175298-10-8)

  • Key Differences : Replaces the hydroxymethyl group with a boronate ester (dioxaborolane) at position 3.
  • Implications : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable for constructing biaryl systems in drug discovery. However, the absence of a hydroxymethyl group reduces hydrophilicity compared to the target compound .

Piperidine and Azaspiro Derivatives

tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5) Key Differences: Features a saturated piperidine ring with a methyl substituent. The methyl group increases lipophilicity (higher logP), favoring membrane permeability but reducing solubility .

tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (CAS: 159911-00-9)

  • Key Differences : Incorporates a spirocyclic azaspiroheptane system.
  • Implications : The spiro architecture introduces significant steric constraint, which may improve selectivity in targeting enzymes with deep binding pockets (e.g., proteases). The absence of a hydroxyl group further reduces polarity .

Physicochemical and Functional Properties

Compound (CAS) Key Substituent logP (Predicted) Reactivity/Functionality Application
1134777-77-7 (Target) 5-hydroxymethyl ~1.8 Hydroxyl group for hydrogen bonding Intermediate for chiral drug synthesis
1175298-10-8 3-boronate ester ~2.5 Suzuki coupling precursor Biaryl scaffold construction
1523530-57-5 5-methylpiperidine ~2.1 Flexible amine for salt formation Kinase inhibitor intermediates
159911-00-9 Azaspiro[2.4]heptane ~2.3 Steric hindrance for selective binding Protease-targeting drug candidates

Biological Activity

Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate (CAS RN: 1134777-77-7) is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H19NO3\text{C}_{12}\text{H}_{19}\text{N}\text{O}_3

It features a tert-butyl group, a hydroxymethyl group, and a cyclohexene moiety, which contribute to its unique biological properties.

1. Enzyme Inhibition

This compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and has implications for treating metabolic disorders such as obesity and dyslipidemia .

2. Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that certain carbamate derivatives can inhibit the growth of cancer cells while sparing non-tumorigenic cells, suggesting a selective action that could minimize side effects during treatment .

Case Study 1: Inhibition of Lipid Synthesis

A study investigated the effects of various carbamate derivatives on lipid synthesis in HepG2 cells. The results demonstrated that this compound significantly reduced the incorporation of acetate into fatty acids, indicating its potential as a therapeutic agent for metabolic diseases .

Case Study 2: Antitumor Activity

In vitro assays conducted on murine liver cell lines revealed that compounds structurally related to this compound exhibited potent growth inhibition against tumorigenic cells at concentrations as low as 10 µM. This suggests a promising avenue for further development in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
ACC InhibitionReduces fatty acid synthesis
AnticancerSelective growth inhibition in cancer cells
Metabolic DisordersPotential treatment for obesity

Research Findings

Recent investigations have highlighted the compound's dual role as both an ACC inhibitor and a potential anticancer agent. The ability to selectively target cancer cells while inhibiting lipid synthesis presents a unique therapeutic profile that warrants further exploration.

Q & A

Q. How to design experiments for assessing environmental toxicity of this compound?

  • Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna EC50_{50}) and biodegradation (Closed Bottle Test). Use LC-MS to quantify persistence in water/soil. For genotoxicity, conduct Ames tests with S9 metabolic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate
Reactant of Route 2
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.